Teplinovivint
Overview
Description
Teplinovivint is a potent inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, migration, genetic stability, apoptosis, and stem cell renewal. This compound has shown significant potential in anti-inflammatory applications and tendinopathy research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teplinovivint involves multiple steps, starting from the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound is likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is available in various quantities, ranging from 1 mg to 100 mg, indicating its scalability for research purposes .
Chemical Reactions Analysis
Types of Reactions: Teplinovivint primarily undergoes inhibition reactions, particularly targeting the Wnt/β-catenin signaling pathway. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The compound is often used in a dose-dependent manner, with concentrations ranging from 0.0003 to 10 μM. It inhibits Wnt/β-catenin activity in human colorectal cancer cell lines (SW480) and primary human mesenchymal stem cells .
Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of Wnt/β-catenin signaling, leading to reduced cell proliferation and inflammation .
Scientific Research Applications
Teplinovivint has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the Wnt/β-catenin signaling pathway.
Biology: Investigated for its role in regulating cell functions such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating conditions like colorectal cancer and tendinopathy due to its anti-inflammatory properties
Industry: Utilized in the development of new therapeutic agents targeting the Wnt/β-catenin pathway
Mechanism of Action
Teplinovivint exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration. By inhibiting this pathway, this compound reduces the activity of β-catenin, a key protein in the pathway, leading to decreased cell proliferation and inflammation .
Comparison with Similar Compounds
Teplinovivint is unique in its potent inhibition of the Wnt/β-catenin signaling pathway. Similar compounds include:
IWP-O1: A potent Porcupine inhibitor that suppresses the phosphorylation of Dvl2/3 and LRP6 in HeLa cells.
SKL2001: An agonist of the Wnt/β-catenin pathway that disrupts the Axin/β-catenin interaction.
This compound stands out due to its high potency and specific inhibition of the Wnt/β-catenin pathway, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWZFPXWFTXNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428064-91-8 | |
Record name | Teplinovivint [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428064918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEPLINOVIVINT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8YA9VY55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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